Chebulinicacid

α-Glucosidase Inhibition Diabetes Ellagitannin Activity

Researchers face inconsistent results from crude Terminalia extracts due to variable ellagitannin profiles. Chebulinic acid solves this as a defined high-molecular-weight hydrolyzable tannin (MW 956.68). - **Enzyme inhibition**: Maltase IC50 = 36 μM (2.7× more potent than chebulagic acid). Molecular docking score: -11.88 kcal/mol. - **Tool compound**: Selective AAC2 inhibitor (Ki 2.1 μM) for mitochondrial apoptosis studies. - **Analytical standard**: CRM GSB 11-3725-2020, 98.08% purity with documented oral bioavailability (37.56%). Immediate shipment, certified reference material available.

Molecular Formula C41H32O27
Molecular Weight 956.7 g/mol
Cat. No. B10821622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChebulinicacid
Molecular FormulaC41H32O27
Molecular Weight956.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
InChIInChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33+,34+,41-/m0/s1
InChIKeyYGVHOSGNOYKRIH-IFPULTQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chebulinic Acid Identity and Pharmacological Class


Chebulinic acid is a high-molecular-weight ellagitannin (CID: 72,284; MW: 956.68 g/mol) classified within the hydrolyzable tannin (HT) family [1]. It is a primary bioactive constituent isolated from the dried ripe fruits of Terminalia chebula Retz. (Combretaceae), a plant recognized in Tibetan and Ayurvedic medicine [2]. Its structural complexity is defined by a chebuloyl ester moiety and a glucose core, which distinguishes it from simpler gallotannins and other ellagitannins like corilagin [3]. This compound has been characterized as possessing a spectrum of in vitro and in vivo pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities [4].

Chebulinic Acid vs. Ellagitannins: Substitution Not Viable


Hydrolyzable tannins (HTs), including chebulinic acid, chebulagic acid, and corilagin, are structurally heterogeneous and exhibit divergent pharmacological profiles due to variations in their galloyl and chebuloyl substitution patterns [1]. Critical physicochemical properties that govern bioavailability and target interaction, such as lipophilicity (iLogP) and topological polar surface area (TPSA), vary markedly between these analogs, as demonstrated by in silico predictions [2]. For instance, chebulinic acid possesses a higher iLogP (0.95) and a lower predicted intestinal absorption (34.33%) compared to chebulagic acid (iLogP 0.42; IA 95.7%) [2]. These inherent differences preclude simple functional interchange. The following evidence demonstrates that chebulinic acid offers quantifiably distinct performance in specific enzymatic and cellular assays compared to its closest structural analogs, thereby justifying its targeted selection over generic tannin sources or extracts.

Chebulinic Acid Head-to-Head Evidence Guide


α-Glucosidase Inhibition for Antidiabetic Studies

Chebulinic acid demonstrates superior inhibitory potency against rat intestinal maltase (α-glucosidase) compared to the structurally related ellagitannins chebulagic acid and chebulanin, as well as the potent inhibitor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). In a direct head-to-head enzymatic assay, chebulinic acid exhibited an IC50 of 36 μM, which represents a 2.7-fold higher potency than chebulagic acid (IC50 = 97 μM) and a 19.2-fold higher potency than chebulanin (IC50 = 690 μM) [1]. This differential activity is attributed to the specific positioning of the chebuloyl and galloyl groups on the glucose core [1].

α-Glucosidase Inhibition Diabetes Ellagitannin Activity

Cytotoxicity Against Osteosarcoma (HOS-1)

In a comparative study evaluating growth inhibition of the human osteosarcoma cell line HOS-1, chebulinic acid exhibited superior potency compared to other major Terminalia chebula phenolics, including tannic acid and ellagic acid. The IC50 for chebulinic acid was determined to be 53.2 ± 0.16 μM, which is a lower effective concentration than that observed for tannic acid (IC50 = 59.0 μg/mL ± 0.19) and ellagic acid (IC50 = 78.5 ± 0.24 μM) under the same ATP-based cell viability assay conditions [1]. This indicates a more potent antiproliferative effect against this specific cancer cell line.

Cytotoxicity Anticancer Osteosarcoma

AAC2 Mitochondrial Carrier Inhibition

Through a docking-based virtual screening and subsequent in vitro transport assay validation, chebulinic acid was identified as a competitive inhibitor of the human mitochondrial ADP/ATP carrier isoform 2 (AAC2) with an inhibition constant (Ki) of 2.1 μM [1]. This finding positions chebulinic acid among a select group of AAC2 inhibitors, showing comparable potency to suramin (Ki = 0.3 μM) and notably higher potency than the known inhibitor bongkrekic acid (Ki = 2.0 μM) in the same assay system [1]. Crucially, chebulinic acid demonstrated high selectivity for AAC2, as it poorly inhibited other human mitochondrial carriers (ORC1, APC1, AGC1) [1].

Mitochondrial Carrier AAC2 Inhibition Cancer Metabolism

Anti-HSV-2 Antiviral and Post-Infection Activity

Chebulinic acid demonstrates a potent antiviral effect against Herpes Simplex Virus-2 (HSV-2) in Vero cells. In a direct antiviral assay, it exhibited an IC50 of 0.06 ± 0.002 μg/mL, which is 23.5-fold more potent than chebulagic acid (IC50 = 1.41 ± 0.51 μg/mL) and significantly more effective than acyclovir, which showed poor direct antiviral activity [1]. Furthermore, in a post-infection plaque reduction assay, chebulinic acid was also more effective than chebulagic acid, with IC50 values of 8.69 ± 2.09 μg/mL and 31.84 ± 2.64 μg/mL, respectively [1]. Both compounds were non-cytotoxic up to 200 μg/mL, maintaining over 95% cell viability [1].

Antiviral HSV-2 Vero Cell Assay

Preclinical Pharmacokinetics and Oral Bioavailability

A key differentiator for in vivo applications is the availability of validated pharmacokinetic data. Chebulinic acid has been characterized in preclinical rat models, demonstrating an absolute oral bioavailability of 37.56 ± 7.3% at a dose of 100 mg/kg [1]. The study also quantified plasma protein binding (84.81 ± 7.70% at 1 μM) and a blood-to-plasma ratio of 0.62 ± 0.16, indicating a moderate affinity for distribution into extravascular tissues [1]. Furthermore, chebulinic acid was found to induce hepatic CYP enzymes (CYP1A2, 2C11, 2D2, 2E1) after 14 days of treatment, a critical consideration for drug-drug interaction studies [1].

Pharmacokinetics Bioavailability Preclinical Research

Certified Reference Material for Quantification

Unlike many other ellagitannins, a certified reference material (CRM) for chebulinic acid has been developed and certified according to the technical requirements of GB/T 15000—2008 [1]. The CRM of chebulinic acid (GSB 11-3725-2020) was produced using macroporous adsorption resin and preparative HPLC, with a certified purity value of 98.08% and an expanded uncertainty of 0.50% (k=2) [1]. The material demonstrated good homogeneity and stability for 24 months at 4 °C [1]. This contrasts with the lack of such standardized, purity-verified reference materials for many other hydrolysable tannins like chebulagic acid or corilagin.

Quality Control Standardization Analytical Chemistry

Chebulinic Acid High-Value Applications


α-Glucosidase Inhibition for Antidiabetic Drug Discovery

Researchers developing intestinal α-glucosidase inhibitors for Type 2 diabetes management should prioritize chebulinic acid over other Terminalia chebula ellagitannins. Its quantified IC50 of 36 μM against maltase is a benchmark 2.7-fold more potent than chebulagic acid and 19.2-fold more potent than chebulanin [1]. This specific potency, supported by molecular docking studies showing binding to the enzyme's active pocket with a docking score of −11.88 kcal/mol [2], makes it a superior positive control or lead scaffold for mechanism-of-action and structure-activity relationship (SAR) studies.

Mitochondrial Bioenergetics in Cancer Research

For studies investigating the role of the mitochondrial ADP/ATP carrier (AAC2) in cancer metabolism, apoptosis, or the permeability transition pore, chebulinic acid offers a unique, validated tool compound. Its inhibition constant (Ki = 2.1 μM) and high selectivity for AAC2 over other mitochondrial carriers (ORC1, APC1, AGC1) are established by in vitro transport assays [3]. This data provides a clear rationale for its use as a chemical probe to dissect AAC2 function, especially when compared to more toxic or less selective alternative inhibitors.

Analytical Method Development for Terminalia chebula QC

Analytical chemists and quality control laboratories developing HPLC or LC-MS methods for the standardization of Terminalia chebula extracts or formulations should select chebulinic acid as the primary reference marker. The availability of a certified reference material (CRM GSB 11-3725-2020) with a verified purity of 98.08% and defined stability ensures method accuracy, traceability, and reproducibility [4]. This addresses the critical industry need for reliable, quantifiable markers to authenticate raw materials and ensure batch-to-batch consistency in botanical products.

In Vivo Studies for Metabolic & GI Disorders

Investigators planning in vivo studies with hydrolyzable tannins should select chebulinic acid due to its established and quantifiable pharmacokinetic profile. The documented absolute oral bioavailability of 37.56 ± 7.3% in rats [5] provides a critical benchmark for dose selection and interpreting systemic versus local effects, unlike other ellagitannins that lack such data. Furthermore, the known induction of CYP enzymes (1A2, 2C11, 2D2, 2E1) informs study design by flagging potential for drug-drug interactions [5], a crucial consideration for ethical and scientifically robust preclinical research.

Technical Documentation Hub

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